
1-(Pyridin-3-yl)piperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)piperidine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a pyridine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-3-carbonitrile typically involves the reaction of pyridine derivatives with piperidine and cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of piperidine derivatives with reduced nitrile groups.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Piperidine-3-carbonitrile: A structurally related compound with similar reactivity but lacking the pyridine ring.
Pyridine-3-carbonitrile: Another related compound with a pyridine ring but without the piperidine moiety.
Uniqueness: 1-(Pyridin-3-yl)piperidine-3-carbonitrile is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-10-3-2-6-14(9-10)11-4-1-5-13-8-11/h1,4-5,8,10H,2-3,6,9H2 |
InChI Key |
GCQYMLRBUQHIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


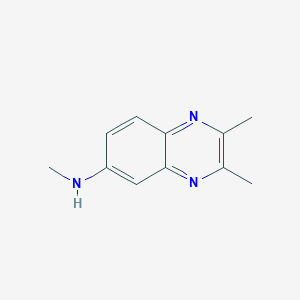


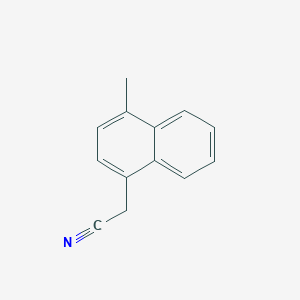
![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)
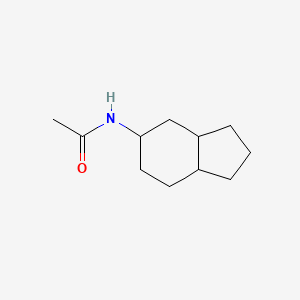
![8-Methyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11909277.png)
![6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
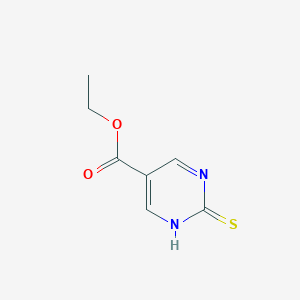

![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)
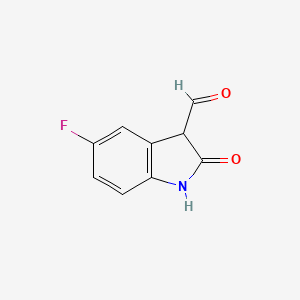

![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)
